Tiamulin

Antimicrobial Resistance Mutant Selection Window Mycoplasma hyopneumoniae

Tiamulin (hydrogen fumarate, CAS 55297-95-5) is a semi-synthetic diterpene antibiotic belonging to the pleuromutilin class. It is used exclusively in veterinary medicine, predominantly for swine and poultry, to manage respiratory and enteric diseases caused by Mycoplasma spp., Brachyspira hyodysenteriae (swine dysentery), and Lawsonia intracellularis.

Molecular Formula C28H47NO4S
Molecular Weight 493.7 g/mol
CAS No. 55297-95-5
Cat. No. B153960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiamulin
CAS55297-95-5
Synonyms2-(diethylaminoethyl)thioacetoxymutilin
81723 HFU
Dynamutilin
tiamulin
tiamulin fumarate
tiamulin fumarate (1:1), (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer
tiamulin hydrochloride
tiamutin
Molecular FormulaC28H47NO4S
Molecular Weight493.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C
InChIInChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1
InChIKeyUURAUHCOJAIIRQ-QGLSALSOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceEvaporated resin
SolubilityPractically insoluble in water
Very soluble in dichloromethane;  freely soluble in dehydrated alcohol

Tiamulin (CAS 55297-95-5): Baseline Chemotype and Comparative Context for Veterinary Antimicrobial Selection


Tiamulin (hydrogen fumarate, CAS 55297-95-5) is a semi-synthetic diterpene antibiotic belonging to the pleuromutilin class [1]. It is used exclusively in veterinary medicine, predominantly for swine and poultry, to manage respiratory and enteric diseases caused by Mycoplasma spp., Brachyspira hyodysenteriae (swine dysentery), and Lawsonia intracellularis [2]. As a pleuromutilin, its mechanism of action involves inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit [3]. This binding site is distinct from many other antibiotic classes, which has implications for cross-resistance patterns [3]. Tiamulin represents the first widely commercialized veterinary pleuromutilin and serves as a critical reference compound for evaluating newer class members such as valnemulin and next-generation derivatives, as well as for navigating alternative therapeutic options in the context of evolving antimicrobial susceptibility in target pathogens [4].

Why In-Class or Cross-Class Substitution for Tiamulin (CAS 55297-95-5) Is Not Straightforward


Substituting Tiamulin with other in-class pleuromutilins (e.g., valnemulin) or cross-class alternatives (e.g., macrolides like tylosin or tylvalosin, tetracyclines) is precluded by significant and quantifiable differences in intrinsic potency against key veterinary pathogens, divergent propensities for selecting antimicrobial resistance, and distinct economic and regulatory profiles [1]. While newer pleuromutilins can exhibit far greater in vitro potency (e.g., 100-fold lower MIC90 values for valnemulin against M. hyopneumoniae) [2], Tiamulin demonstrates a favorable resistance selection profile, with pharmacodynamic analyses ranking its mutant prevention concentration-to-MIC ratio lower than several common alternatives [3]. Furthermore, susceptibility trends are geographically dynamic; in some regions, reduced susceptibility to valnemulin is reported at frequencies approaching or exceeding that of Tiamulin, negating any assumed advantage of potency [4]. Against non-pleuromutilin alternatives like macrolides, Tiamulin retains activity against isolates that have developed high-level resistance to those classes, positioning it as a necessary tool in treatment rotation strategies [5]. These data collectively demonstrate that therapeutic or procurement decisions cannot be made on the basis of class membership alone, but must be guided by pathogen-specific, assay-specific, and region-specific quantitative evidence.

Tiamulin (CAS 55297-95-5): Quantitative Comparative Evidence Against Pleuromutilin and Cross-Class Alternatives


Tiamulin Demonstrates Lower Mutant Prevention Concentration Ratio than Tylosin and Doxycycline Against Mycoplasma hyopneumoniae

In a comparative analysis of the mutant selection window (MSW) for Mycoplasma hyopneumoniae, Tiamulin exhibited a more favorable resistance prevention profile than several major alternatives. The MPC/MIC99 ratio, an indicator of the likelihood of selecting resistant mutants, was lower for Tiamulin than for tylosin, doxycycline, and danofloxacin [1].

Antimicrobial Resistance Mutant Selection Window Mycoplasma hyopneumoniae Pharmacodynamics

Tiamulin Superior to Dimetridazole in Swine Dysentery Therapy as Evidenced by Average Daily Gain and Mortality

In a controlled in vivo study comparing the efficacy of Tiamulin and Dimetridazole for the treatment of naturally occurring swine dysentery (B. hyodysenteriae), Tiamulin demonstrated significantly superior outcomes in both mortality and growth performance [1].

Swine Dysentery In Vivo Efficacy Brachyspira hyodysenteriae Comparative Therapy

Tiamulin Exhibits Substantially Higher MIC Values than Valnemulin Against Mycoplasma hyopneumoniae and M. hyosynoviae

A 1997 in vitro susceptibility study directly compared the activity of Tiamulin and valnemulin against recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae. The data quantify the significantly greater potency of valnemulin against these specific Mycoplasma species [1].

Mycoplasma MIC In Vitro Susceptibility Pleuromutilin Comparison

Geographically Variable Susceptibility of Brachyspira hyodysenteriae to Tiamulin and Valnemulin Negates Universal Superiority of Newer Pleuromutilins

Surveillance data on Brachyspira hyodysenteriae demonstrate that the susceptibility advantage of valnemulin over tiamulin is not universal and can shift due to the selective pressure of regional pleuromutilin use [1].

Antimicrobial Resistance Brachyspira hyodysenteriae Geographic Surveillance Swine Dysentery

Tiamulin Shows Substantially Greater In Vitro Activity than Tylosin Against Brazilian Brachyspira hyodysenteriae Isolates

In a study of Brazilian Brachyspira hyodysenteriae isolates, Tiamulin demonstrated a markedly lower MIC90 value compared to the macrolide antibiotic tylosin, indicating superior in vitro potency against this pathogen [1].

Swine Dysentery Brachyspira hyodysenteriae MIC Cross-Class Comparison

Tiamulin Exhibits Favorable Oral Bioavailability and Tissue Distribution Profile in Swine for Therapeutic Efficacy

Pharmacokinetic studies in swine characterize Tiamulin as a drug with high and rapid oral absorption and a favorable tissue distribution profile, particularly accumulating in the lungs, a key site for treating respiratory infections [1].

Pharmacokinetics Bioavailability Swine Oral Administration

Evidence-Based Application Scenarios for Tiamulin (CAS 55297-95-5) in Swine Production and Research


Strategic Rotation in Swine Dysentery Control Programs in Regions with High Pleuromutilin Use

In production systems where reduced susceptibility to both tiamulin and valnemulin has been documented (e.g., prevalence of reduced susceptibility at 75-80% for both drugs as in Northern Italy) [1], the choice between these pleuromutilins cannot rely on assumed potency. Tiamulin is a rational, cost-effective first-line option in such regions, as it demonstrates comparable or slightly lower efficacy but comes at a lower market price (e.g., global average of ~$38.5 USD/kg) [2]. Its use can be strategically employed to preserve valnemulin as a second-line or reserve therapy, aligning with antimicrobial stewardship principles. Furthermore, its superior efficacy over older agents like dimetridazole (70.4% higher daily weight gain, 0% vs 13.33% mortality) [3] solidifies its role in modern control strategies.

Treatment of Porcine Proliferative Enteropathy (PPE) and Swine Dysentery in Macrolide-Resistant Herds

For swine herds with a documented history of macrolide or lincosamide treatment failure against Brachyspira hyodysenteriae or Lawsonia intracellularis, Tiamulin is a direct and evidence-supported alternative. Its MIC90 of 8 μg/mL against B. hyodysenteriae is at least 16-fold lower than that of tylosin (>128 μg/mL) [4], and its distinct ribosomal binding site circumvents cross-resistance issues common with macrolides. Additionally, its high oral bioavailability (85-90%) and accumulation in the colon [5] make it pharmacokinetically well-suited for treating these enteric infections via feed or water medication.

Management of Enzootic Pneumonia with a Lower Resistance Selection Risk Profile

In swine operations focused on reducing the emergence of antimicrobial resistance in Mycoplasma hyopneumoniae, Tiamulin presents a favorable pharmacodynamic profile. Compared to commonly used alternatives like tylosin and doxycycline, Tiamulin exhibits a lower MPC/MIC99 ratio, indicating a reduced likelihood of selecting for resistant mutants during therapy [6]. This property, combined with its established lung tissue penetration [5], supports its use in treatment rotation strategies aimed at preserving the long-term efficacy of the antimicrobial arsenal on a farm.

Reference Standard and Benchmarking in Antimicrobial Drug Discovery and Development

In R&D settings for novel veterinary antimicrobials, particularly new pleuromutilin derivatives, Tiamulin serves as an essential benchmark. Its well-characterized in vitro activity (e.g., MIC90 of 0.05 μg/mL against M. hyopneumoniae, MIC90 of 0.016 mg/L against M. hyopneumoniae in European surveillance) [7][8] and defined resistance development profile [9] provide a quantifiable baseline against which the potency, mutant selection window, and efficacy of new chemical entities can be directly compared, as exemplified in recent patent literature [10].

Technical Documentation Hub

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